
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It has been identified in a series of compounds that are significantly more selective for the thyroid hormone receptor β (THR-β) than earlier analogues . This compound has been evaluated for its anticonvulsant activity and muscle relaxant activity .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The compound was synthesized and characterized as part of a series of 2- (2- (3- (4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1 ( 4H )yl)acetyl)hydrazine carbothioamide and 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6- (4-chlorophenyl)-4,5-dihydropyridazin-3 ( 2H )-one derivatives .Molecular Structure Analysis
The molecular structure of “N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide” is complex. It contains a pyridazinone nucleus, which is a heterocyclic compound containing a six-membered ring made up of four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions include the addition of a cyanoazauracil substituent which improved both the potency and selectivity .Scientific Research Applications
Antimycobacterial Activity
LK-60: and its analogs have demonstrated significant antimycobacterial activity. Through structure-based virtual screening and computationally guided design, researchers identified these novel scaffold derivatives. Notably, compounds LK-60 and LK-75 effectively suppress the proliferation of Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM. These MIC values are comparable to isoniazid and superior to the phase II candidate TBA-7371 (MIC Mtb = 12.5 μM). LK-60 stands out as the most active DprE1 inhibitor derived from computer-aided drug design (CADD) to date. Further studies confirmed their high affinity to DprE1, safety profiles for gut microbiota and human cells, and synergy effects with other anti-TB drugs like rifampicin or ethambutol .
Matrix Metalloproteinase (MMP) Inhibition
In a different context, novel derivatives of 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide have been designed and synthesized. These compounds exhibit potent and highly selective inhibition of MMP-13 (matrix metalloproteinase 13). MMPs play crucial roles in tissue remodeling and are implicated in various diseases, including cancer and arthritis. The inhibition of MMPs is an active area of research, and compounds like these hold promise for therapeutic interventions .
Antimicrobial Properties
Beyond tuberculosis, LK-60 derivatives may have broader antimicrobial applications. Their unique chemical scaffold and activity against mycobacteria suggest potential efficacy against other bacterial pathogens. Further investigations are needed to explore their spectrum of activity and safety profiles .
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a therapeutic target for hyperuricemia-associated diseases, including gout. Recently, a series of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) were reported as XO inhibitors (XOIs) with remarkable activities. While not directly related to LK-60 , this highlights the broader utility of similar chemical scaffolds in drug discovery .
Structure-Activity Relationship Studies
Researchers continue to explore the structure-activity relationship (SAR) of LK-60 derivatives. By modifying specific functional groups, they aim to enhance potency, selectivity, and safety profiles. These SAR studies contribute valuable insights for drug optimization .
Potential Clinical Applications
Given the promising antimycobacterial activity and favorable safety profiles, LK-60 derivatives could find applications in clinical settings. However, further preclinical and clinical studies are necessary to validate their efficacy, pharmacokinetics, and safety .
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide acts as an agonist at the THR-β . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The compound has been found to be significantly more selective for THR-β than for the thyroid hormone receptor α (THR-α), which mediates adverse effects such as cardiac effects .
Biochemical Pathways
Upon activation of the THR-β, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide influences the regulation of gene transcription . This can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting lipid levels in the body .
Pharmacokinetics
In studies with healthy volunteers, once daily oral doses of 50 mg or higher given for 2 weeks resulted in decreased LDL cholesterol (LDL-C) and triglycerides (TG) .
Result of Action
The activation of THR-β by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide leads to a decrease in LDL cholesterol and triglycerides . This can have beneficial effects on lipid levels and potentially contribute to the treatment of dyslipidemia .
Future Directions
The compound has shown promising results in preclinical models and has potential for further development . It has been used in clinical trials for the treatment of dyslipidemia . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting more extensive safety and efficacy trials.
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15-6-5-14(19-20-15)12-3-1-2-4-13(12)18-16(22)11-7-9-17-10-8-11/h1-10H,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFFHUXQSPEKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2801766.png)
![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)
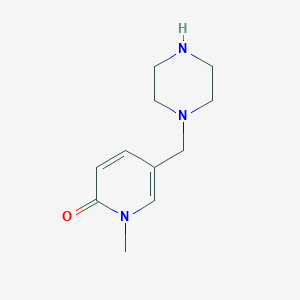

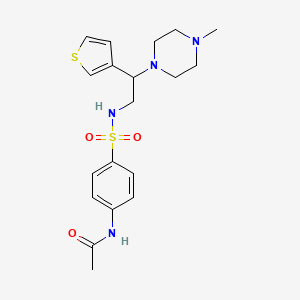
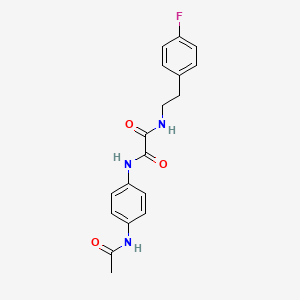
![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)
![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)
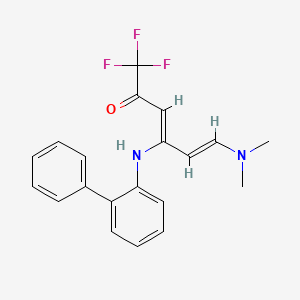
![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)
![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)
![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)
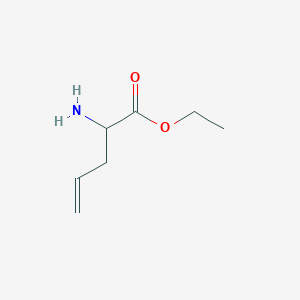
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2801786.png)